molecular formula C21H23ClN4O2S B11025525 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11025525
M. Wt: 431.0 g/mol
InChI Key: PYOVHUXKUSRZKW-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and an isopropyl group at position 3. The carboxamide group at position 4 is linked to a piperidine ring, which is further functionalized with a 1H-indole-2-carbonyl moiety.

Properties

Molecular Formula

C21H23ClN4O2S

Molecular Weight

431.0 g/mol

IUPAC Name

2-chloro-N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H23ClN4O2S/c1-12(2)18-17(25-21(22)29-18)19(27)23-14-7-9-26(10-8-14)20(28)16-11-13-5-3-4-6-15(13)24-16/h3-6,11-12,14,24H,7-10H2,1-2H3,(H,23,27)

InChI Key

PYOVHUXKUSRZKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the construction of the thiazole moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Observed Properties/Notes
Target Compound : 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide Not explicitly stated Not provided Indole-2-carbonyl piperidine, chloro/isopropyl thiazole Hypothesized to interact with aromatic-binding domains; potential CNS or kinase activity .
Analog 1 : 2-chloro-N-[2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide (STL476404) C20H23ClN4OS 390.94 Benzimidazole substituent instead of indole; methylpropyl side chain Dry powder; Lipinski-compliant (implies oral bioavailability potential) .
Analog 2 : JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone) C26H24FN5O2S 489.56 Fluorophenyl indole, thiazole-piperazine-azetidine scaffold Higher molecular weight; fluorine may enhance metabolic stability .
Analog 3 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Not provided Not provided Benzodioxole, cyclopropane, methoxyphenyl thiazole, pyrrolidinyl benzoyl Increased steric bulk; methoxy group may improve solubility .
Analog 4 : 2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide C10H14ClN3OS 259.76 Simpler structure: thiazole-linked piperidine, acetamide group Lower molecular weight; reduced complexity may limit target selectivity .

Structural and Functional Analysis

Core Thiazole Modifications :

  • The target compound’s chloro and isopropyl substituents on the thiazole ring contrast with Analog 3 ’s methoxyphenyl and benzoyl groups. Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity, while the isopropyl group contributes to hydrophobicity .
  • Analog 4 lacks the indole-carboxamide moiety, resulting in a simpler structure with lower molecular weight (259.76 vs. ~390–490 for others), likely reducing binding affinity to complex targets .

Piperidine/Indole vs. Benzimidazole/Pyrrolidine: Replacing the indole-2-carbonyl group (Target Compound) with benzimidazole (Analog 1) introduces a planar aromatic system that may alter π-π stacking interactions. Benzimidazoles are common in kinase inhibitors (e.g., imatinib derivatives) .

Pharmacokinetic Considerations :

  • JNJ-42226314 (Analog 2 ) incorporates fluorine, which often improves metabolic stability and membrane permeability. Its higher molecular weight (489.56) may limit blood-brain barrier penetration compared to the target compound .
  • Analog 1 ’s Lipinski compliance (molecular weight <500, logP <5) suggests favorable oral absorption, whereas the target compound’s properties remain speculative due to missing data .

Biological Activity

The compound 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic molecule notable for its complex structure, which incorporates a thiazole ring, a piperidine moiety, and an indole derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O2SC_{19}H_{22}ClN_{3}O_{2}S with a molecular weight of approximately 373.91 g/mol. The structural features include:

PropertyValue
Molecular FormulaC19H22ClN3O2S
Molecular Weight373.91 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C19H22ClN3O2S/c20-19(23)14-11-16(17(24)25)15(12-14)13-10-21(22)18(19)26/h10-12,14,17H,13H2,(H,24,25)

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal pathogens.
  • Anticancer Properties : The indole moiety is known for its role in anti-cancer research, potentially inhibiting tumor growth.
  • Neuroprotective Effects : Studies suggest that derivatives may interact with dopamine receptors, providing neuroprotective benefits.

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. The indole moiety can engage with multiple receptors and enzymes, influencing signaling pathways critical for cell proliferation and survival.

Case Studies and Experimental Data

A study conducted on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound NameStructure FeaturesBiological Activity
5-FluoroindoleIndole derivative with fluorine substitutionAntimicrobial
ThiazolidinedioneContains thiazole ringAntidiabetic
Piperazine derivativesSimilar piperidine structureAntidepressant

These findings highlight the potential of This compound to exhibit unique biological properties due to its diverse structural components.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent functionalization of the piperidine and indole moieties. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

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